Core Molecular Profile and Physicochemical Properties
Core Molecular Profile and Physicochemical Properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 5-Chloro-8-methylquinolin-4-ol
Senior Application Scientist Note: This document provides a comprehensive analysis of 5-Chloro-8-methylquinolin-4-ol (CAS No. 203626-37-3), a specialized heterocyclic compound. Due to its specific substitution pattern, publicly available experimental data is limited. Therefore, this guide integrates established data with reasoned, experience-based insights derived from the well-documented chemistry of the quinoline scaffold. It is designed for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this molecule.
5-Chloro-8-methylquinolin-4-ol is a substituted quinoline, a heterocyclic aromatic system of significant interest in medicinal chemistry. The molecule's properties are dictated by the interplay of the electron-withdrawing chloro group, the electron-donating methyl group, and the versatile 4-hydroxy group, which exists in a tautomeric equilibrium with its keto form, 5-chloro-8-methylquinolin-4(1H)-one. This tautomerism is a critical determinant of its chemical reactivity and potential biological interactions.
Structural Representation
The fundamental structure of 5-Chloro-8-methylquinolin-4-ol is depicted below.
Caption: Chemical structure of 5-Chloro-8-methylquinolin-4-ol.
Quantitative Physicochemical Data
The following table summarizes the known and predicted properties of the compound. As this is not a widely commercialized chemical, many properties are derived from computational predictions.
| Property | Value | Source(s) |
| CAS Number | 203626-37-3 | [1][2] |
| Molecular Formula | C₁₀H₈ClNO | [3] |
| Molecular Weight | 193.63 g/mol | Calculated |
| Appearance | Solid (Predicted) | N/A |
| Boiling Point | 363.2 ± 37.0 °C (Predicted) | [4] |
| Density | 1.350 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.71 ± 0.40 (Predicted) | [4] |
| Storage Temperature | 2-8°C | [4] |
Proposed Synthesis Pathway: The Gould-Jacobs Reaction
While specific synthetic procedures for 5-Chloro-8-methylquinolin-4-ol are not prevalent in the literature, a robust and logical route is the Gould-Jacobs reaction . This classic method is a cornerstone of quinoline synthesis and is highly effective for producing 4-hydroxyquinoline scaffolds.[5][6] The causality behind this choice rests on the ready availability of the required precursors and the reaction's proven reliability.
The proposed pathway involves two primary stages:
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Condensation: Nucleophilic substitution of the ethoxy group from diethyl ethoxymethylenemalonate (DEEM) by the amine functionality of 5-chloro-2-methylaniline.
-
Thermal Cyclization: An intramolecular cyclization of the resulting intermediate at high temperature, followed by elimination, to form the quinoline ring system.
Synthetic Workflow Diagram
Caption: Proposed Gould-Jacobs synthesis workflow for 5-Chloro-8-methylquinolin-4-ol.
Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored at each stage by techniques like Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding.
Materials:
-
5-Chloro-2-methylaniline (CAS 95-79-4)[7]
-
Diethyl ethoxymethylenemalonate (DEEM, CAS 87-13-8)[8]
-
Dowtherm A (or similar high-boiling solvent)
-
Ethanol (for purification)
Procedure:
-
Step 1: Condensation Reaction
-
In a round-bottom flask equipped with a condenser, combine equimolar amounts of 5-chloro-2-methylaniline (e.g., 1.0 eq, 14.16 g) and diethyl ethoxymethylenemalonate (1.0 eq, 21.62 g).[7][8]
-
Heat the mixture with stirring in an oil bath at 110-130°C for 1-2 hours.
-
Causality: This step facilitates the nucleophilic attack of the aniline nitrogen onto the electron-deficient carbon of DEEM, followed by the elimination of ethanol. The reaction can often be run neat (without solvent).
-
Validation: Monitor the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the aniline spot and the appearance of a new, higher Rf spot indicates the formation of the intermediate.
-
Once complete, allow the mixture to cool. The resulting crude intermediate, diethyl ((5-chloro-2-methylphenyl)amino)methylene)malonate, can often be used directly in the next step.
-
-
Step 2: Thermal Cyclization
-
To the crude intermediate, add a high-boiling solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).
-
Heat the mixture to reflux (approx. 250-260°C) for 30-60 minutes.
-
Causality: The high temperature provides the activation energy required for the intramolecular 6-electron cyclization onto the aromatic ring, which is the key ring-forming step of the Gould-Jacobs reaction.[9]
-
Validation: Monitor by TLC until the intermediate spot is consumed. The product is typically a solid that precipitates upon cooling.
-
Cool the reaction mixture to room temperature. The precipitated solid can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to yield 5-Chloro-8-methylquinolin-4-ol as a solid.
-
Spectroscopic Characterization (Expected Features)
No experimental spectra for this specific molecule are readily available. However, based on its structure and data from analogous compounds, the following spectral characteristics are predicted.
| Technique | Expected Features |
| ¹H NMR | - Aromatic Protons (3H): Signals expected in the 7.0-8.5 ppm range. The protons at C6 and C7 will likely appear as doublets due to ortho-coupling. The proton at C2 will be a singlet or a doublet depending on coupling to the N-H in the keto tautomer. - Methyl Protons (3H): A sharp singlet around 2.5-2.8 ppm.[10] - OH/NH Proton (1H): A broad singlet, chemical shift highly dependent on solvent and concentration, potentially >10 ppm due to tautomerism and hydrogen bonding. |
| ¹³C NMR | - Aromatic/Quinoline Carbons (9 signals): Peaks between ~110-150 ppm. - Carbonyl Carbon (C4): In the keto tautomer, a signal is expected downfield, around 170-180 ppm. In the enol form, the C4-OH carbon would be further upfield. - Methyl Carbon (C8-CH₃): A signal in the aliphatic region, ~15-25 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 193. - Isotopic Pattern: A characteristic M+2 peak at m/z 195 with ~1/3 the intensity of the M+ peak, confirming the presence of one chlorine atom. |
| IR Spectroscopy | - O-H Stretch: A broad band from 3200-3600 cm⁻¹ (from the -OH group of the ol-tautomer). - N-H Stretch: A band around 3100-3300 cm⁻¹ (from the N-H of the one-tautomer). - C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹ (from the keto tautomer). - C=C/C=N Aromatic Stretch: Multiple sharp bands in the 1450-1620 cm⁻¹ region. |
Chemical Reactivity and Synthetic Utility
The primary value of 5-Chloro-8-methylquinolin-4-ol in a research and development context lies in its potential as a versatile chemical intermediate.
-
Tautomerism: The equilibrium between the quinolin-4-ol and quinolin-4(1H)-one forms is central to its reactivity. Alkylation reactions can occur at either the nitrogen or the oxygen, providing pathways to N-substituted or O-substituted quinoline derivatives, respectively.
-
Conversion to 4-Chloroquinoline: The hydroxyl group at the 4-position is a key functional handle. It can be readily converted to a chlorine atom using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4,5-dichloro-8-methylquinoline is a highly valuable intermediate, as the 4-chloro substituent is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (amines, thiols, etc.) to build molecular complexity.
Potential Biological Activity and Research Applications
While no specific biological data exists for 5-Chloro-8-methylquinolin-4-ol, the broader class of substituted quinolinols is rich in biological activity. Numerous derivatives of 8-hydroxyquinoline are known for their potent antibacterial, antifungal, and antituberculosis properties.[11][12][13]
-
Antimicrobial Research: This compound represents an unexplored scaffold. Its activity could be evaluated against various bacterial and fungal strains, particularly drug-resistant pathogens. The combination of the quinoline core, a chloro substituent, and a hydroxyl group provides key pharmacophoric features.
-
Drug Development Intermediate: As detailed above, its primary application is likely as a building block for more complex molecules. By functionalizing the 4-position, it can serve as a scaffold for synthesizing novel compounds targeted at kinases, proteases, or other enzymes implicated in disease.
Safety and Handling
No specific toxicological data for 5-Chloro-8-methylquinolin-4-ol is available. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity.
-
General Precautions: Assume the compound is hazardous. Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Exposure Avoidance: Avoid inhalation of dust or powder. Avoid contact with skin and eyes.
-
Precursor Hazards: The precursor, 5-chloro-2-methylaniline, is a known hazardous substance and is suspected of causing cancer.[7] Appropriate caution must be exercised when handling all materials in the synthesis.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
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Gould–Jacobs reaction. (2023, December 2). In Wikipedia. [Link]
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Gould–Jacobs reaction. (n.d.). In Wikiwand. [Link]
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Synthesis of 5-Chloro-2-methylaniline. (n.d.). PrepChem.com. [Link]
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Organic Chemistry - Gould-Jacobs Reaction Mechanism. (2023, January 15). YouTube. [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]
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ethyl ethoxymethylenemalonate. (1948). Organic Syntheses Procedure. [Link]
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Synthesis of Diethyl Ethoxymethylenemalonate. (n.d.). PrepChem.com. [Link]
- CN102234235A - Synthesis method of 5-chloro-2-methyl aniline. (n.d.).
-
Diethyl (ethoxymethylene)malonate. (n.d.). PubChem. [Link]
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5-Chloro-2-Methylaniline For Synthesis. (n.d.). eqipped. [Link]
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5-Chloro-2-methylaniline. (n.d.). PubChem. [Link]
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Product Search. (n.d.). Chemical-Suppliers. [Link]
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78941-95-4. (n.d.). Chem-Sources. [Link]
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CAS No : 96201-07-9| Chemical Name : Tri(methyl) Phosphite-d9. (n.d.). Pharmaffiliates. [Link]
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The structure and numbering of 5-chloro-8-hydroxyquinoline. (n.d.). ResearchGate. [Link]
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5-Chloroquinolin-8-ol. (n.d.). PubChem. [Link]
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In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2024). MDPI. [Link]
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5-Chloro-8-hydroxyquinoline. (n.d.). PubChem. [Link]
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